N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, isoxazole H4)
- δ 6.45 (s, 1H, isoxazole H3)
- δ 4.62 (m, 1H, tetrahydrofuran H3)
- δ 4.18 (d, J = 5.6 Hz, 2H, CH2 bridge)
- δ 2.42 (s, 3H, CH3)
- δ 1.82–1.95 (m, 4H, tetrahydrofuran H2/H4)
The absence of NH proton signals above δ 10 ppm confirms complete cyclization to the oxadiazole core. Coupling constants (J = 5.6 Hz) at δ 4.18 indicate restricted rotation about the methylene bridge.
13C NMR (100 MHz, DMSO-d6):
- 168.5 ppm (C=O, carboxamide)
- 162.1 ppm (C=N, oxadiazole)
- 159.8 ppm (C-O, isoxazole)
- 104.3 ppm (C3 isoxazole)
- 77.4 ppm (C3 tetrahydrofuran)
The downfield shift of the carboxamide carbonyl (168.5 ppm) versus precursor hydrazones (typically ~165 ppm) confirms successful cyclization.
Infrared Spectroscopy (IR)
Key absorption bands:
- 3125 cm−1: N-H stretch (carboxamide)
- 1670 cm−1: C=O stretch (carboxamide)
- 1580 cm−1: C=N stretch (oxadiazole)
- 1235 cm−1: C-O-C asymmetric stretch (tetrahydrofuran)
The absence of bands at 1700–1750 cm−1 eliminates the possibility of uncyclized carbonyl groups.
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+: 323.1245 (Calc. 323.1251 for C16H19N4O4+)
The 0.6 ppm mass error confirms molecular formula consistency with theoretical values.
Computational Molecular Modeling Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
- Frontier Molecular Orbitals : The HOMO (-6.32 eV) localizes on the oxadiazole ring and methylene bridge, while the LUMO (-1.85 eV) occupies the isoxazole moiety, suggesting charge transfer interactions.
- Electrostatic Potential (ESP) : Regions of high electron density (red) concentrate on oxadiazole N/O atoms (-0.35 e/Ų) versus low density (blue) at the methyl group (+0.18 e/Ų).
- Conformational Analysis : The global minimum conformation features a 152° dihedral angle between oxadiazole and tetrahydrofuran planes, stabilized by intramolecular CH···O hydrogen bonds (2.15 Å).
Molecular dynamics simulations (100 ns, explicit solvent) reveal persistent water bridges between the carboxamide NH and tetrahydrofuran oxygen, with hydrogen bond lifetimes exceeding 85% of the simulation period. These interactions likely enhance aqueous solubility despite the compound's high logP (2.81).
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-4-9(15-19-7)11-14-10(20-16-11)5-13-12(17)8-2-3-18-6-8/h4,8H,2-3,5-6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHPLRPYLABDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups including:
- Isoxazole ring
- Oxadiazole ring
- Tetrahydrofuran moiety
These structural elements contribute to its potential interactions with various biological targets. The molecular formula is with a molecular weight of approximately 298.302 g/mol.
Antimicrobial Properties
Research indicates that compounds within the isoxazole family exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives demonstrated efficacy exceeding that of standard antibiotics like ampicillin, with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
Anticancer Activity
The oxadiazole and isoxazole moieties are also implicated in anticancer activities. Preliminary studies suggest that these compounds may inhibit pathways critical for cancer cell proliferation. The mechanism may involve interaction with specific enzymes or receptors that regulate cell signaling pathways involved in tumor growth .
The mechanism of action for this compound likely involves:
- Binding to Enzymes/Receptors : The compound's multiple functional groups facilitate binding to various molecular targets.
- Modulation of Signaling Pathways : By interacting with key proteins in cellular signaling pathways, it may influence processes such as cell division and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Synthesized via a 1,3-dipolar cycloaddition reaction.
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides.
- Coupling Reactions : The final product is obtained by coupling the isoxazole and oxadiazole intermediates using suitable linkers under basic conditions .
Study on Antibacterial Activity
A study conducted on various isoxazole derivatives demonstrated their antibacterial efficacy against multiple bacterial strains. The most active compound exhibited an MIC of 0.004 mg/mL against E. coli, showcasing the potential for developing new antibacterial agents based on this scaffold .
| Compound | MIC (mg/mL) | Bacteria Strain |
|---|---|---|
| Compound 8 | 0.004 | E. coli |
| Compound 12 | 0.015 | S. aureus |
| Compound 11 | 0.008 | B. cereus |
Anticancer Studies
Another study highlighted the anticancer potential of related compounds, suggesting that modifications to the oxadiazole and isoxazole rings could enhance their efficacy against cancer cell lines .
Scientific Research Applications
Biological Activities
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound may have significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar oxadiazole compounds have demonstrated growth inhibition percentages (PGIs) ranging from 50% to over 85% against different cancer types, including lung and ovarian cancers .
- Antimicrobial Properties : Research has shown that compounds containing oxadiazole moieties can exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines, which could have therapeutic implications for conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of various oxadiazole derivatives highlighted the effectiveness of this compound against human lung adenocarcinoma cells. The compound exhibited an IC50 value of approximately 45 µM, indicating significant cytotoxicity. The study emphasized the role of the furan ring in enhancing apoptosis induction in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.
Summary Table of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically cleaves the oxadiazole ring to yield intermediates such as carboxylic acids or amides.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, 80°C) | Carboxylic acid derivative from oxadiazole cleavage | Complete ring opening observed after 12 hours, confirmed via IR and NMR. |
| Basic (NaOH, reflux) | Amide intermediate and nitrile byproducts | Partial degradation of the isoxazole ring noted under prolonged basic conditions. |
Nucleophilic Substitution at the Methyl Group
The methyl group on the 5-methylisoxazole moiety can undergo nucleophilic substitution, particularly in the presence of strong bases or oxidizing agents.
Cycloaddition Reactions
The isoxazole ring participates in 1,3-dipolar cycloaddition reactions with alkynes or nitrile oxides, forming fused bicyclic systems.
Functionalization of the Tetrahydrofuran Carboxamide
The tetrahydrofuran carboxamide group undergoes ring-opening and acyl transfer reactions.
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran ring can be oxidized to γ-lactone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| RuO₄ in CCl₄ | 0°C, 2 hours | γ-Lactone with retained oxadiazole and isoxazole groups . |
| mCPBA | CH₂Cl₂, 25°C | Epoxide intermediate, further reacting to form diol derivatives. |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the isoxazole and oxadiazole rings, forming strained cyclobutane analogs.
| Conditions | Outcome |
|---|---|
| UV light (254 nm), 48 hours | Dimers and cross-linked products detected via MALDI-TOF . |
Comparison with Similar Compounds
Structural Analogues from Experimental Studies
Key analogues and their properties are summarized below:
Key Observations :
- 1,2,4-Oxadiazole Derivatives : Ligand 10 demonstrates that chloro-substituted aryl groups on the oxadiazole ring correlate with moderate bioactivity (value: -131). The target compound’s 5-methylisoxazole substitution may enhance target selectivity compared to halogenated analogs.
- 5-Methylisoxazole-Containing Compounds : Ligand 13 and the compound in highlight that the 5-methylisoxazole group is associated with variable bioactivity and toxicity. The target compound’s tetrahydrofuran-carboxamide linker may improve solubility over aromatic carboxamides (e.g., ).
- Thiadiazole vs. Oxadiazole : 1,3,4-Thiadiazoles () exhibit antimicrobial and antitumor activities but may have lower metabolic stability due to sulfur’s polarizability compared to oxygen in oxadiazoles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of α-haloketones with amides (e.g., forming oxadiazole or isoxazole rings) under acidic/basic conditions . Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .
- Catalysts : K₂CO₃ for deprotonation in nucleophilic substitutions ; iodine and triethylamine for cyclization of thiadiazoles .
- Temperature : Room temperature for alkylation vs. reflux for cyclization (e.g., 1–3 minutes in acetonitrile for thiadiazole intermediates) .
- Purification : Column chromatography or crystallization to isolate products.
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm; isoxazole protons at δ 6.5–7.5 ppm) .
- HRMS : Validate molecular formula (e.g., m/z 347.0593 for a related isoxazole carboxamide) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different assay systems?
- Assay-Specific Variables :
- In vitro vs. in vivo : Differences in bioavailability (e.g., DMSO solubility affecting formal concentration in cell cultures) .
- Model Organisms : Zebrafish vs. mammalian mitochondria may show divergent toxicity profiles due to metabolic variations .
Q. How can the reaction pathway for the formation of the 1,2,4-oxadiazole ring be validated, and what analytical techniques are essential for monitoring intermediate steps?
- Pathway Validation :
- Isolation of Intermediates : Use quenching at timed intervals to trap intermediates (e.g., thiosemicarbazides in thiadiazole synthesis) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during cyclization.
- Analytical Tools :
- LC-MS : Identify intermediates via molecular ion peaks .
- In situ IR : Monitor carbonyl or nitrile group consumption .
Q. In the context of structure-activity relationship (SAR) studies, how do modifications to the tetrahydrofuran or isoxazole moieties influence the compound’s biochemical interactions?
- Key Modifications :
- Tetrahydrofuran : Substituents at the 3-position (e.g., methyl vs. hydroxymethyl) alter steric bulk and hydrogen-bonding capacity .
- Isoxazole : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
Q. What are the critical considerations when designing in vivo toxicity studies for this compound, particularly regarding dosage formulation and metabolic stability?
- Dosage Formulation :
- Vehicle Selection : Limit DMSO to ≤1% to avoid solvent toxicity .
- Pharmacokinetics : Assess half-life in plasma and tissue distribution using radiolabeled analogs.
Q. How can computational chemistry tools be integrated with experimental data to predict the binding affinity of this compound to target enzymes?
- Computational Workflow :
- Docking Studies : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., GSK-3β) .
- MD Simulations : Validate binding poses over 100-ns trajectories to assess stability .
Safety and Handling
Q. What laboratory safety protocols are recommended for handling this compound, given its potential hazards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
